molecular formula C26H23N3OS B5371060 [(E)-(3-benzyl-2,6-diphenyl-2H-thiopyran-5-yl)methylideneamino]urea

[(E)-(3-benzyl-2,6-diphenyl-2H-thiopyran-5-yl)methylideneamino]urea

Cat. No.: B5371060
M. Wt: 425.5 g/mol
InChI Key: URPXMCGTWAAJJM-MTDXEUNCSA-N
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Description

[(E)-(3-benzyl-2,6-diphenyl-2H-thiopyran-5-yl)methylideneamino]urea is a complex organic compound characterized by its unique structure, which includes a thiopyran ring, benzyl, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(3-benzyl-2,6-diphenyl-2H-thiopyran-5-yl)methylideneamino]urea typically involves multiple steps. One common method includes the reaction of 3-benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde with an appropriate amine to form the corresponding Schiff base. This intermediate is then reacted with urea under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(E)-(3-benzyl-2,6-diphenyl-2H-thiopyran-5-yl)methylideneamino]urea can undergo various chemical reactions, including:

    Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzyl and diphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

[(E)-(3-benzyl-2,6-diphenyl-2H-thiopyran-5-yl)methylideneamino]urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [(E)-(3-benzyl-2,6-diphenyl-2H-thiopyran-5-yl)methylideneamino]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]urea
  • [(E)-(7-methoxy-4-oxochromen-3-yl)methylideneamino]urea
  • [(E)-(5-phenyl-2-furyl)methylideneamino]urea

Uniqueness

[(E)-(3-benzyl-2,6-diphenyl-2H-thiopyran-5-yl)methylideneamino]urea is unique due to its thiopyran ring structure and the presence of both benzyl and diphenyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

[(E)-(3-benzyl-2,6-diphenyl-2H-thiopyran-5-yl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3OS/c27-26(30)29-28-18-23-17-22(16-19-10-4-1-5-11-19)24(20-12-6-2-7-13-20)31-25(23)21-14-8-3-9-15-21/h1-15,17-18,24H,16H2,(H3,27,29,30)/b28-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPXMCGTWAAJJM-MTDXEUNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(SC2C3=CC=CC=C3)C4=CC=CC=C4)C=NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=CC(=C(SC2C3=CC=CC=C3)C4=CC=CC=C4)/C=N/NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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